molecular formula C17H23NO4 B102683 Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate CAS No. 17740-40-8

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

Cat. No.: B102683
CAS No.: 17740-40-8
M. Wt: 305.4 g/mol
InChI Key: LDUSEIANLSWKPY-UHFFFAOYSA-N
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Description

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its pyrrolidine ring structure, which is substituted with benzyl and diethyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate can be synthesized through the reaction of diethyl 2,5-dibromohexanedioate with benzylamine . The reaction typically involves the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then subjected to purification processes, including distillation and filtration, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of diethyl 1-benzylpyrrolidine-2,5-dicarboxylic acid.

    Reduction: Formation of diethyl 1-benzylpyrrolidine-2,5-dicarbinol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Drug Synthesis

DBPDC serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties enable the development of compounds with potential therapeutic effects, particularly in treating neurological disorders such as epilepsy and seizure disorders due to its interaction with neurotransmitter systems.

Catalysis

The compound is utilized as a catalyst in organic reactions, enhancing reaction rates and selectivity. Its ability to facilitate chemical transformations makes it valuable in synthetic organic chemistry.

Molecular Modeling

DBPDC's unique structure allows it to be used in computational chemistry for modeling molecular interactions. This application is significant for predicting the behavior of new compounds and their potential biological activities.

Research indicates that DBPDC exhibits potential biological activities, including anticonvulsant and anti-inflammatory properties. Studies have shown its effectiveness as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of type 2 diabetes .

Case Study 1: Anticonvulsant Properties

In a study exploring the anticonvulsant effects of DBPDC, researchers found that it modulated neurotransmitter systems involved in seizure activity. The compound was effective in reducing seizure frequency in animal models, indicating its potential as a therapeutic agent for epilepsy .

Case Study 2: DPP-IV Inhibition

A series of experiments evaluated DBPDC as an inhibitor of DPP-IV, a target for diabetes treatment. The compound demonstrated significant inhibitory activity in vitro, suggesting its utility in developing new antidiabetic drugs. This research underlines the importance of DBPDC in medicinal chemistry and drug discovery .

Mechanism of Action

The mechanism of action of diethyl 1-benzylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,5-dibromohexanedioate: A precursor in the synthesis of diethyl 1-benzylpyrrolidine-2,5-dicarboxylate.

    Benzylamine: Another precursor used in the synthesis.

    Diethyl iminodiacetate: A structurally related compound with similar ester groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of benzyl and diethyl ester groups makes it a versatile compound for various research applications.

Biological Activity

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate (DEBB) is a synthetic organic compound characterized by its unique pyrrolidine backbone and two diethyl ester functional groups. Despite its structural complexity, current literature indicates that DEBB itself does not exhibit specific biological activity; rather, it serves primarily as a synthetic intermediate for the preparation of chiral molecules with potential biological applications. This article explores its chemical properties, synthesis, potential interactions with biological systems, and implications for medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C17H23NO4
  • Molecular Weight : 305.37 g/mol
  • Structural Features : The compound features a benzyl group attached to the nitrogen of the pyrrolidine ring, enhancing its lipophilicity and potentially influencing its biological interactions.

Synthesis

The synthesis of DEBB typically involves multi-step organic reactions. One common route includes the reaction of diethyl 2,5-dibromohexanedioate with benzylamine under reflux conditions. The following table summarizes the synthetic routes and conditions:

Step Reactants Conditions Product
1Diethyl 2,5-dibromohexanedioate + BenzylamineReflux in benzeneThis compound
2DEBB + Oxidizing agents (e.g., KMnO4)VariesDiethyl 1-benzylpyrrolidine-2,5-dicarboxylic acid
3DEBB + Reducing agents (e.g., LiAlH4)VariesDiethyl 1-benzylpyrrolidine-2,5-dicarbinol

While DEBB has not been reported to have direct biological activity, preliminary studies suggest that it may interact with various biological targets, including enzymes involved in metabolic pathways or receptors related to neurological functions. The potential mechanisms of action include:

  • Enzyme Inhibition/Activation : DEBB may modulate the activity of specific enzymes, influencing biochemical processes within cells.
  • Receptor Interaction : It could bind to receptors associated with neurological functions, although detailed pharmacological studies are required to elucidate these interactions further.

Research Applications

DEBB's unique structure makes it valuable in several research areas:

  • Drug Development : As an intermediate in the synthesis of pharmaceuticals, DEBB can lead to enantiopure compounds crucial for drug efficacy.
  • Catalysis : It is utilized as a catalyst in organic reactions to enhance reaction rates and selectivity.
  • Molecular Modeling : Its structure aids in computational chemistry for modeling molecular interactions.

Case Studies and Findings

Research has shown that compounds similar to DEBB can exhibit significant biological activities. For example:

  • Diethyl 2-pyrrolidinecarboxylate : Lacks the benzyl group but serves as a simpler structural analog.
  • (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid : Used as a chiral catalyst and demonstrates distinct biological properties due to its stereochemistry.

The following table compares DEBB with similar compounds based on structural features and potential applications:

Compound Name Molecular Formula Unique Features
Diethyl 2-pyrrolidinecarboxylateC11H19NO4Simpler structure; lacks benzyl group
(2S,5S)-Pyrrolidine-2,5-dicarboxylic acidC9H11NO4Chiral catalyst; distinct biological activity
Diethyl (±)-pyrrolidine-2,5-dicarboxylateC11H19NO4Racemic mixture; less specific biological activity

Q & A

Q. Synthesis and Optimization

Basic: What are the common synthetic routes for preparing diethyl 1-benzylpyrrolidine-2,5-dicarboxylate? The compound is typically synthesized via enzymatic desymmetrization of symmetric precursors. For example, the cis-diethyl 1-benzylpyrrolidine-2,5-dicarboxylate undergoes enzymatic resolution using lipases or esterases to yield enantiomerically enriched products . Cycloaddition reactions, such as [2+2]-photocycloadditions, are also employed to construct the pyrrolidine backbone, followed by esterification with benzyl groups .

Advanced: How can reaction conditions be optimized to improve enantioselectivity in asymmetric synthesis? Enantioselectivity is influenced by solvent polarity, temperature, and enzyme choice. Polar aprotic solvents (e.g., THF) enhance enzyme activity, while lower temperatures (0–25°C) reduce racemization. Immobilized lipases like CAL-B (Candida antarctica Lipase B) achieve >90% enantiomeric excess (ee) for specific stereoisomers. Kinetic resolution parameters (e.g., reaction time, substrate-to-enzyme ratio) must be calibrated via HPLC or chiral GC monitoring .

Q. Structural Characterization

Basic: What spectroscopic methods are used to confirm the structure of this compound?

  • NMR : Key signals include the benzyl protons (δ 7.2–7.4 ppm, aromatic), pyrrolidine methylene (δ 3.5–4.0 ppm), and ester carbonyls (δ 170–175 ppm in 13C^{13}\text{C} NMR) .
  • IR : Ester C=O stretches appear at 1730–1750 cm1^{-1} .
  • Melting Point : 143–146°C (literature value) .

Advanced: How does X-ray crystallography resolve ambiguities in stereochemistry? Single-crystal X-ray diffraction (SC-XRD) unambiguously assigns the cis/trans configuration of the pyrrolidine ring. For example, trans-1-phenyl analogs show a puckered ring with torsion angles of 15–20°, while cis isomers exhibit planar geometry. SHELX software refines crystallographic data (R factor < 0.05) to validate bond lengths and angles .

Q. Stereochemical Considerations

Basic: What factors influence the cis/trans isomerism of the pyrrolidine ring? Steric hindrance from the benzyl group favors trans configurations. Solvent effects (e.g., DMF stabilizes cis via hydrogen bonding) and reaction temperature (higher temps favor thermodynamically stable trans) also play roles. Racemization is minimized by avoiding strong acids/bases during synthesis .

Advanced: How can computational methods predict stereochemical outcomes? Density Functional Theory (DFT) calculates transition-state energies to predict dominant isomers. For instance, B3LYP/6-31G(d) simulations show trans isomers are 2–3 kcal/mol more stable than cis due to reduced steric clash. Hirshfeld surface analysis further maps intermolecular interactions in crystal lattices .

Q. Analytical Method Validation

Basic: How to assess purity and identify byproducts in synthesized batches?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate esters and unreacted precursors.
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (m/z 333.34 for [M+H]+^+) and fragments (e.g., loss of benzyl group at m/z 245) .

Advanced: What strategies resolve contradictions in melting point or spectral data across studies? Inter-lab variability arises from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) identifies polymorphs, while 13C^{13}\text{C} CP/MAS NMR distinguishes crystalline vs. amorphous phases. Cross-validation with SC-XRD ensures structural consistency .

Q. Applications in Medicinal Chemistry

Basic: What role does this compound play in drug discovery? It serves as a precursor for dipeptidyl peptidase-4 (DPP-4) inhibitors, which are antidiabetic agents. The benzyl group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .

Advanced: How are structure-activity relationships (SAR) studied for derivatives? Systematic substitution at the pyrrolidine nitrogen (e.g., aryl, alkyl groups) and ester hydrolysis to carboxylic acids are evaluated via in vitro enzyme assays. IC50_{50} values correlate with electronic effects (Hammett σ) and steric bulk (Taft parameters) .

Q. Safety and Handling

Basic: What precautions are required for laboratory handling?

  • Use fume hoods to avoid inhalation of fine powders.
  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Storage: Inert atmosphere (N2_2) at 2–8°C to prevent ester hydrolysis .

Advanced: How to mitigate risks in large-scale reactions? Process safety assessments (e.g., HAZOP) identify exothermic risks during benzylation. Quaternary ammonium salts reduce electrostatic hazards. Waste streams containing esters require neutralization before disposal .

Properties

IUPAC Name

diethyl 1-benzylpyrrolidine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUSEIANLSWKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966704
Record name Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate
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Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52321-06-9, 17740-40-8
Record name NSC143948
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Record name Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate
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Record name Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate
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Synthesis routes and methods

Procedure details

A solution of Diethyl meso-2,5-dibromoadipate (50 g, 139 mmol) in benzene (150 mL) was heated to reflux. Then heating was discontinued and benzylamine (50 mL) was added under stirring in 1 h. At the end of the addition, the mixture was refluxed for 20 h. After cooling down, the hydrobromide salt was filtered off and washed with benzene, and the benzene solution was evaporated. The residue was distilled under reduced pressure (180-190° C./0.3 mmHg) to give a product (39.9 g, 94%) as a yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
94%

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